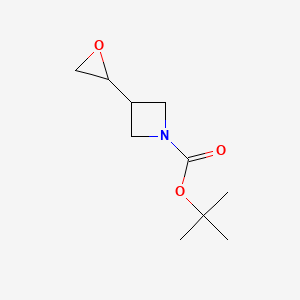
3-(Oxiran-2-il)azetidin-1-carboxilato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-Butyl 3-(oxiran-2-yl)azetidine-1-carboxylate is a multifunctional molecule that serves as a building block in organic synthesis. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing cycle, and an oxirane (epoxide) group, which is a three-membered cyclic ether. The tert-butyl group is a common protecting group in organic chemistry, often used to shield carboxylic acids during synthetic procedures .
Synthesis Analysis
The synthesis of related azetidine derivatives has been explored through various methods. For instance, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes has been shown to stereospecifically form 2-(hydroxymethyl)azetidines, which can be further oxidized to azetidine-2-carboxylic acids in high yields . Additionally, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound with a related structure, has been synthesized through efficient and scalable routes, indicating the potential for similar synthetic approaches to be applied to tert-Butyl 3-(oxiran-2-yl)azetidine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as NMR spectroscopy and X-ray diffraction analysis. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was characterized and its crystal structure was elucidated, revealing a monoclinic space group and the presence of two diastereomers in a 1:1 ratio in the crystal . This suggests that tert-Butyl 3-(oxiran-2-yl)azetidine-1-carboxylate could also exhibit interesting structural features that could be studied using similar methods.
Chemical Reactions Analysis
Azetidine and oxirane rings are known to participate in various chemical reactions. For instance, azetidine derivatives have been used in Diels-Alder cycloadditions with electrophilic 2H-azirines, leading to the formation of aminoenones and aziridine derivatives . Moreover, silylmethyl-substituted azetidine has been shown to react efficiently with nitriles and carbonyl substrates to generate a range of heterocyclic products . These reactions highlight the reactivity of azetidine and oxirane moieties, which could be relevant for tert-Butyl 3-(oxiran-2-yl)azetidine-1-carboxylate as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-Butyl 3-(oxiran-2-yl)azetidine-1-carboxylate can be inferred from related compounds. For example, the tert-butyl group is known to increase steric bulk, which can affect the solubility and reactivity of the molecule . The oxirane ring is a strained system, which makes it highly reactive towards nucleophiles. The azetidine ring, being a four-membered heterocycle, also imparts unique chemical reactivity due to ring strain and the presence of a nitrogen atom . These properties are crucial for understanding the behavior of the compound in various chemical contexts.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Se ha explorado el potencial antibacteriano del 3-(Oxiran-2-il)azetidin-1-carboxilato de tert-butilo. Estudios in vitro han evaluado su eficacia contra cepas bacterianas Gram-positivas (por ejemplo, Staphylococcus aureus, Bacillus subtilis) y Gram-negativas (por ejemplo, Escherichia coli, Pseudomonas aeruginosa) . Se están llevando a cabo investigaciones adicionales sobre su mecanismo de acción y posibles aplicaciones clínicas.
Derivados de Indol Bioactivos
Los indoles desempeñan un papel crucial en el descubrimiento de fármacos debido a sus diversas actividades biológicas. El this compound se puede transformar en derivados de indol que contienen sustituyentes alquino, enino o dieno en la posición 4. Estos derivados sirven como andamiajes para sintetizar productos naturales con prometedoras propiedades farmacológicas .
Safety and Hazards
Mecanismo De Acción
Target of Action
Without specific studies, it’s hard to identify the exact targets of this compound. Azetidines are four-membered heterocyclic compounds that often show biological activity, and they are used in drug discovery and development . The oxirane group is highly reactive due to ring strain and can react with various nucleophiles, which could potentially influence its biological activity.
Mode of Action
The exact mode of action is unknown without specific studies. The oxirane group can react with nucleophiles in biological systems, such as amines and thiols in proteins, potentially leading to protein modification .
Pharmacokinetics
The ADME properties of this compound are unknown without specific studies. Its molecular weight (19925 g/mol ) is within the range generally favorable for oral bioavailability.
Action Environment
The stability and efficacy of this compound could potentially be influenced by various environmental factors. For example, the oxirane group can be hydrolyzed under acidic or basic conditions .
Propiedades
IUPAC Name |
tert-butyl 3-(oxiran-2-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-4-7(5-11)8-6-13-8/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCWZJWPTJLIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240725-46-5 |
Source


|
| Record name | tert-butyl 3-(oxiran-2-yl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl-](/img/structure/B2539174.png)
![3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539176.png)
![4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2539178.png)
![N-(2-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2539179.png)

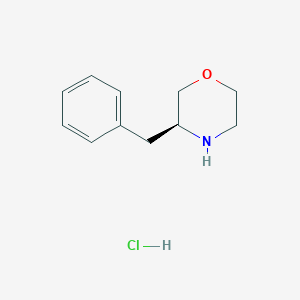
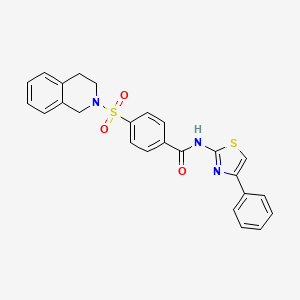
![1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole](/img/structure/B2539185.png)

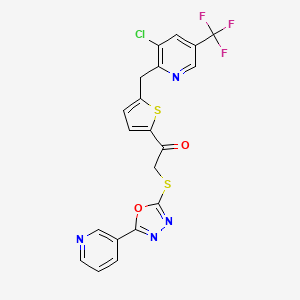
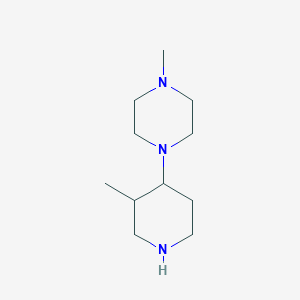
![2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2539194.png)
![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B2539196.png)
![(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2539197.png)